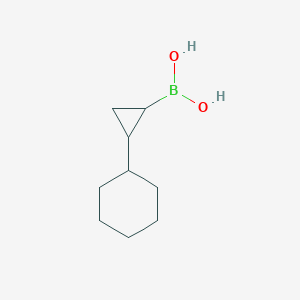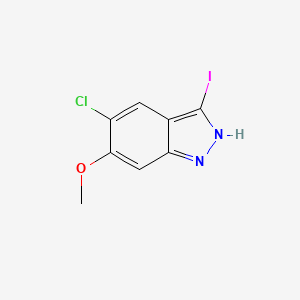![molecular formula C12H11BrO2 B13456788 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is a chemical compound characterized by a spirocyclic structure, which includes a bromine atom attached to an indene moiety fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one typically involves the following steps:
Spirocyclization: Formation of the spirocyclic structure by reacting the brominated indene with an appropriate oxolane precursor under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is unique due to its specific spirocyclic structure and the presence of an oxolane ring. This distinguishes it from other similar compounds, which may have different ring systems or substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromospiro[2H-indene-3,3'-oxolane]-1-one |
InChI |
InChI=1S/C12H11BrO2/c13-8-1-2-9-10(5-8)12(6-11(9)14)3-4-15-7-12/h1-2,5H,3-4,6-7H2 |
InChI Key |
NTTNUZBJGMVSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


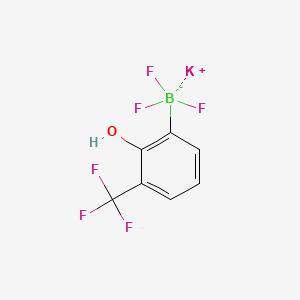
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
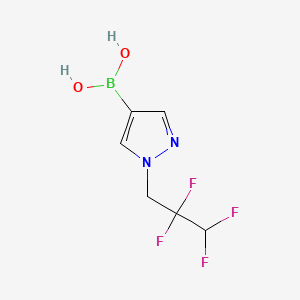
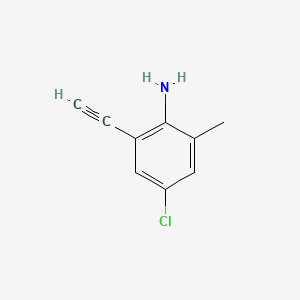
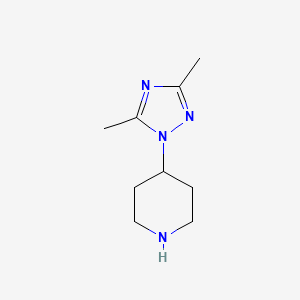
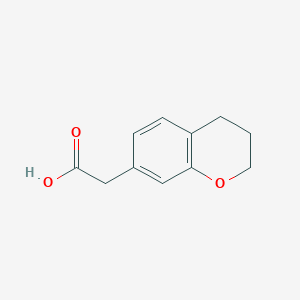
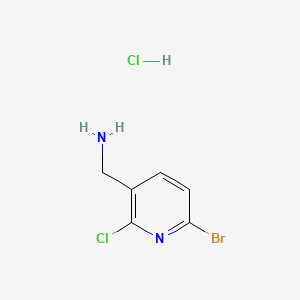
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
